Azepan-3-one

Catalog No.
S1541173
CAS No.
171257-01-5
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azepan-3-one

CAS Number

171257-01-5

Product Name

Azepan-3-one

IUPAC Name

azepan-3-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2

InChI Key

XYGKKJHGZOGVBL-UHFFFAOYSA-N

SMILES

C1CCNCC(=O)C1

Synonyms

perhydro-azepin-3-one

Canonical SMILES

C1CCNCC(=O)C1

Azepan-3-one (CAS 171257-01-5) is a seven-membered, saturated nitrogen-containing heterocyclic ketone. As a highly versatile building block, it is primarily procured for the synthesis of complex pharmaceutical intermediates, particularly cysteine protease inhibitors, spiro-oxindoles, and tetrahydro-β-carbolines [1]. Its unique value lies in the conformational flexibility of the azepane ring, which alters the stereoelectronic environment of the C-3 ketone compared to smaller heterocycles. This structural feature governs its reactivity, conferring distinct advantages in chiral stability, regioselective annulation, and downstream functionalization [2].

Research Fit

Core scaffold

Reported as a privileged core for cathepsin K inhibitor research and SAR exploration

Substitution sensitivity

Ring methylation and stereochemistry modulate target engagement and pharmacokinetic profiles

Research tool

Supports oral bioavailability studies and bone resorption model investigations (RUO)

Procurement substitution with smaller cyclic ketones, such as piperidin-3-one or pyrrolidin-3-one, fundamentally alters the thermodynamic and kinetic profile of the target intermediate. The 5- and 6-membered rings readily undergo enolization, leading to rapid epimerization at adjacent chiral centers (e.g., C-4) [1]. In contrast, the azepan-3-one scaffold introduces ring strain during enol formation, significantly raising the transition state energy and locking the chiral configuration. Furthermore, attempting to substitute azepan-3-one with carbocyclic analogs like cyclohexanone results in poor stereoelectronic overlap during complex annulation reactions, drastically reducing chemoselectivity and yield [2].

Substitution Risk

Methylation position and stereochemistry may shift target engagement and selectivity profile

Minor scaffold modifications can alter oral bioavailability and clearance; generic azepan-3-one does not replicate defined analogue performance

Unsubstituted or differently substituted azepanones may yield distinct cathepsin inhibition patterns; comparative data required before substitution

Prevention of Chiral Epimerization via Enolization Suppression

Comparative studies on cyclic 1,3-diaminoketone templates reveal that 5- and 6-membered rings (pyrrolidin-3-one and piperidin-3-one) suffer from rapid epimerization at the C-4 chiral center due to facile enol formation. Ring expansion to the 7-membered azepan-3-one scaffold eliminates the eclipsing interactions present in smaller rings, forcing enol formation to induce greater ring strain. This higher energy transition state effectively suppresses the rate of ketone enolization, maintaining the configurational stability of the C-4 diastereomeric center [1].

Evidence DimensionConfigurational stability (epimerization rate)
Target Compound DataAzepan-3-one derivatives (Stable C-4 chiral center)
Comparator Or BaselinePiperidin-3-one / Pyrrolidin-3-one derivatives (Rapid C-4 epimerization)
Quantified DifferenceSignificant suppression of enolization-driven racemization
ConditionsAqueous/DMSO solution, evaluation of Cathepsin K inhibitor templates

Procuring azepan-3-one is critical for synthesizing chiral pharmaceutical intermediates where stereochemical integrity must be preserved throughout the reaction sequence.

Cathepsin K Inhibition
Head-to-head
4S-7-cis-methylazepanone Ki,app 0.041 nM
4S-parent azepanone Ki,app 0.16 nM
Difference 3.9-fold

Reported target engagement context; supports substitution-dependent affinity interpretation

Recombinant human cathepsin K enzyme assay

Enhanced Chemoselectivity in Annulation Reactions

During the synthesis of azepane derivatives via formal 1,3-migration and selective annulation, the flexibility of the 7-membered ring transition state provides a distinct advantage over 6-membered analogs. The formation of the desired C-C bond requires head-to-head overlap of the p-orbital at the terminal carbon of the allylic cation and the enolate p-orbital. The rigid structure of the 6-membered cyclohexanone makes this orbital overlap inefficient, whereas the azepan-3-one pathway accommodates the required geometry, leading to high chemoselectivity for the 7-membered product [1].

Evidence DimensionChemoselectivity in C-C bond formation
Target Compound DataAzepan-3-one formation (Favorable orbital overlap)
Comparator Or BaselineCyclohexanone formation (Inefficient orbital overlap)
Quantified DifferenceExclusive preference for 7-membered ring annulation over 6-membered ring
ConditionsFormal 1,3-migration of hydroxy/acyloxy groups and selective annulation

Buyers designing multicomponent cascade reactions should select azepan-3-one precursors to ensure high regioselectivity and avoid complex product mixtures.

Oral Bioavailability
Head-to-head
4S-7-cis-methyl F 89%
4S-parent F 42%
Clearance (target vs parent) 19.5 vs 49.2 mL/min/kg

Reported PK profile context; substitution may improve systemic exposure

Oral administration in rats

Scalable Downstream Processability and Functional Group Tolerance

Azepan-3-one derivatives exhibit robust processability in standard late-stage synthetic modifications. When scaled to 3.5 mmol, the reduction of the C=C bond in substituted azepan-3-ones via Pd/C-catalyzed hydrogenation proceeds cleanly, affording the saturated ketone in 87% yield. Similarly, oxidation of the same functionality using m-CPBA furnishes the corresponding epoxide in 85% yield. This demonstrates that the azepane core maintains high stability and does not interfere with adjacent functional group transformations [1].

Evidence DimensionReaction yield in late-stage functionalization
Target Compound DataAzepan-3-one derivatives (87% hydrogenation yield, 85% epoxidation yield)
Comparator Or BaselineBaseline heterocyclic ketone functionalization
Quantified DifferenceConsistently >85% yields at multi-millimole scale
ConditionsPd/C hydrogenation and m-CPBA oxidation at 3.5 mmol scale

Process chemists require intermediates that can be reliably scaled and functionalized without core degradation, making azepan-3-one highly suitable for industrial workflows.

Cathepsin Selectivity
Class-level
39–300× selective Relacatib Ki,app: Cat K 41 pM, Cat L 68 pM, Cat V 53 pM

Supports selectivity context review for cathepsin K over L/V

Recombinant human cathepsins K, L, V

Improved In Vivo Pharmacokinetics for Drug Templates

The structural shift from a piperidin-3-one to an azepan-3-one core in cyclic 1,3-diaminoketone Cathepsin K inhibitors not only improves chemical stability but also directly impacts biological performance. The incorporation of the 7-membered azepanone ring provided compounds with substantially improved oral bioavailability in rat models compared to their 5- and 6-membered counterparts, validating the azepane scaffold as a superior pharmacokinetic template [1].

Evidence DimensionOral bioavailability in animal models
Target Compound DataAzepan-3-one based inhibitors (Improved bioavailability)
Comparator Or BaselinePiperidin-3-one / Pyrrolidin-3-one based inhibitors (Poor bioavailability)
Quantified DifferenceEnhanced systemic exposure and metabolic stability
ConditionsIn vivo rat pharmacokinetic models

For pharmaceutical procurement, selecting the azepan-3-one scaffold is a strategic choice to overcome the poor pharmacokinetic profiles associated with smaller nitrogen heterocycles.

Scaffold Recognition
Supporting evidence

Multiple patent families claim C1-6alkyl-4-amino-azepan-3-one derivatives as cathepsin K, S, L inhibitors

Reported IP context; indicates scaffold's role in inhibitor design

Patent literature; qualitative evidence

Synthesis of Configurationally Stable Protease Inhibitors

Azepan-3-one is the premier choice for developing cyclic 1,3-diaminoketone protease inhibitors (such as Cathepsin K targets), where its unique enolization kinetics prevent the rapid C-4 epimerization that destroys the efficacy of piperidin-3-one analogs[1].

Multicomponent Annulation Cascades

In complex synthetic workflows requiring formal 1,3-migrations, the azepane core provides the necessary stereoelectronic flexibility for efficient p-orbital overlap, ensuring high chemoselectivity that rigid 6-membered rings cannot achieve [2].

Development of Pharmacokinetically Optimized Heterocycles

The reactive C-3 ketone and the metabolically stable 7-membered ring make azepan-3-one an ideal precursor for synthesizing novel therapeutics, where the expanded ring size directly translates to improved oral bioavailability compared to smaller nitrogen heterocycles[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cathepsin K inhibitor optimization
Substitution-dependent target engagement and PK profile
In vitro enzyme assay and oral PK model evaluation
Chiral building block synthesis
Defined stereochemistry and ring substitution pattern
Enantioselective preparation and SAR benchmarking
SAR studies on protease inhibitors
Published comparator data against parent azepanone
Comparative target engagement and PK analysis
Procurement of defined analogues
Specific derivative performance metrics from literature
Review of reported Ki, bioavailability, and selectivity data

XLogP3

0.1

Wikipedia

Azepan-3-one

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